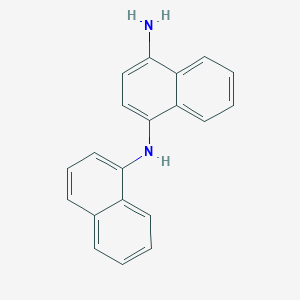
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine is an organic compound characterized by the presence of two naphthalene rings connected through a diamine linkage. This compound is known for its high thermal stability and excellent hole-transporting properties, making it a valuable material in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine can be synthesized through a multi-step process involving the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to 1-naphthylamine. The final step involves the reaction of 1-naphthylamine with another naphthalene derivative under specific conditions to form the desired diamine compound .
Industrial Production Methods
Industrial production of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine typically involves large-scale nitration and reduction processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions are crucial to achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert it to more reduced forms of naphthalene derivatives.
Substitution: Electrophilic substitution reactions can occur at the naphthalene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and ferric chloride.
Reduction: Reducing agents such as iron and hydrochloric acid are used.
Substitution: Electrophilic reagents like diazonium salts are employed for substitution reactions
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced naphthalene derivatives.
Substitution: Various substituted naphthalene compounds
Wissenschaftliche Forschungsanwendungen
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biological sensors and imaging agents.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and electronic devices.
Wirkmechanismus
The mechanism of action of N1-(Naphthalen-1-yl)naphthalene-1,4-diamine involves its ability to transport holes efficiently in electronic devices. The compound interacts with molecular targets such as electron-transporting materials and facilitates charge transfer through its naphthalene rings. This process is crucial for the performance of devices like OLEDs and OPVs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Bis-(1-naphthalenyl)-N,N’-bis-phenyl-(1,1’-biphenyl)-4,4’-diamine: Known for its outstanding hole transport capability.
N-(1-Naphthyl)ethylenediamine: Acts as a bidentate ligand and is used in coordination compounds.
Uniqueness
N~1~-(Naphthalen-1-yl)naphthalene-1,4-diamine stands out due to its high thermal stability and excellent hole-transporting properties, making it a preferred choice for advanced electronic applications .
Eigenschaften
CAS-Nummer |
79227-35-3 |
|---|---|
Molekularformel |
C20H16N2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-N-naphthalen-1-ylnaphthalene-1,4-diamine |
InChI |
InChI=1S/C20H16N2/c21-18-12-13-20(17-10-4-3-9-16(17)18)22-19-11-5-7-14-6-1-2-8-15(14)19/h1-13,22H,21H2 |
InChI-Schlüssel |
TUMQWXCXPMGMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


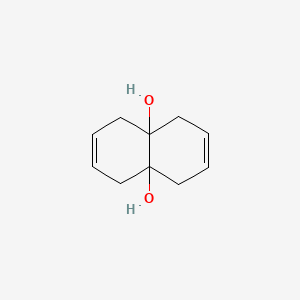
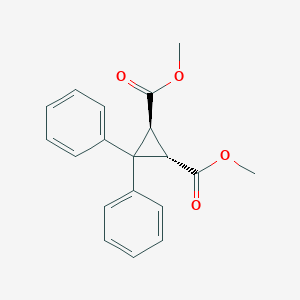
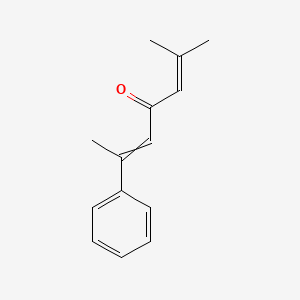
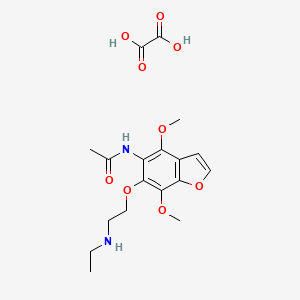
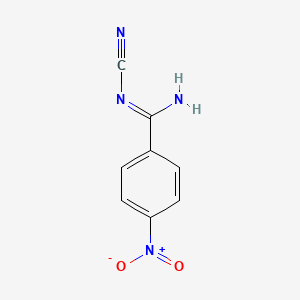
![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
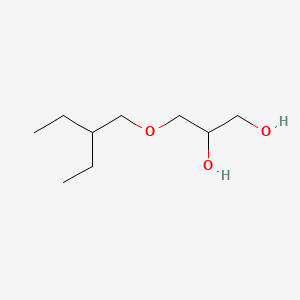

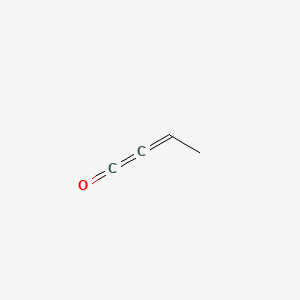
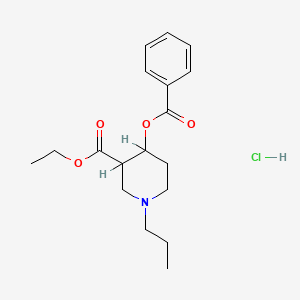
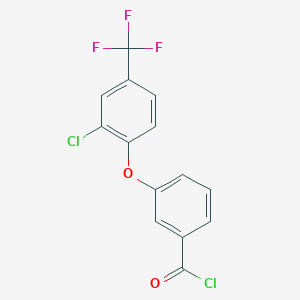
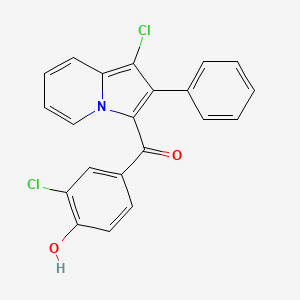
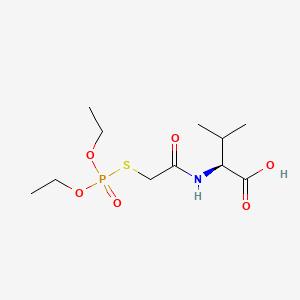
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
